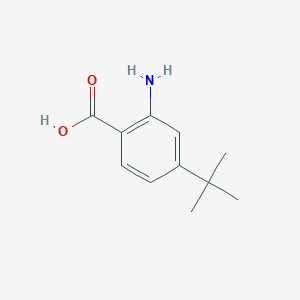

2-Amino-4-tert-butylbenzoic acid

Beschreibung

Contextualizing Benzoic Acid Derivatives in Contemporary Chemical Sciences

Benzoic acid and its derivatives are fundamental building blocks in organic chemistry. nih.govnih.gov The presence of a carboxylic acid group on an aromatic ring provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction. nih.gov Furthermore, the aromatic ring itself can be functionalized, allowing for the synthesis of a vast array of complex molecules with tailored properties. nih.gov These derivatives are integral to the development of pharmaceuticals, agrochemicals, polymers, and dyes. nih.gov The inherent biological activity of many aminobenzoic acid derivatives, for instance, has established them as crucial scaffolds in drug discovery. nih.govacs.org

Significance of Amino and tert-Butyl Substituents in Aromatic Systems for Research

The properties and reactivity of a benzoic acid core are significantly influenced by the nature and position of its substituents. The amino group (-NH2) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. Its ability to donate electrons to the aromatic ring and participate in hydrogen bonding makes it a key functional group in many biologically active molecules. nih.gov

Conversely, the tert-butyl group (-C(CH3)3) is a bulky, electron-donating alkyl group. Its primary influence is steric; its large size can hinder reactions at adjacent positions and influence the conformation of the molecule. This steric hindrance can be strategically employed to direct reactions to specific sites and to enhance the stability of the resulting compounds.

Research Trajectories and Unexplored Dimensions of 2-Amino-4-tert-butylbenzoic Acid

Despite the individual importance of its constituent functional groups, This compound remains a relatively underexplored compound in the scientific literature. Much of the available information is limited to its cataloging by chemical suppliers, with a noticeable absence of in-depth research studies.

However, based on the chemistry of its isomers and related compounds, several promising research avenues can be envisioned. A significant area of potential lies in its use as a synthetic intermediate . For instance, the isomeric compound, 3-Amino-4-tert-butylbenzoic acid, is utilized in the synthesis of complex heterocyclic structures. It is plausible that this compound could serve as a valuable precursor for novel heterocycles, potentially with interesting pharmacological properties.

Furthermore, the unique substitution pattern could be exploited in materials science . The rigid structure imparted by the tert-butyl group, combined with the reactive amino and carboxylic acid functionalities, could make it a suitable monomer for the synthesis of novel polymers with specific thermal or mechanical properties.

Chemical Compound Information

| Compound Name |

| This compound |

| 3-Amino-4-tert-butylbenzoic acid |

| Benzoic acid |

| 2-amino-4-tert-butyl phenol |

| 4-tert-butylbenzoic acid |

| ortho-nitro isomer |

Physicochemical Data for this compound

| Property | Value |

| CAS Number | 728945-64-0 |

| Molecular Formula | C11H15NO2 |

| IUPAC Name | 2-amino-4-(tert-butyl)benzoic acid |

| Purity | 97% |

| Molecular Weight | 193.25 g/mol |

| SMILES | CC(C)(C)C1=CC(N)=C(C(=O)O)C=C1 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIGRZYQIUYNDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562568 | |

| Record name | 2-Amino-4-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728945-64-0 | |

| Record name | 2-Amino-4-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-tert-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Precursor-Based Synthesis of 2-Amino-4-tert-butylbenzoic Acid

Precursor-based methods are a cornerstone of organic synthesis, offering efficient pathways to target molecules by leveraging the structure of readily available starting materials.

A notable synthetic route to the related compound, 2-amino-4-tert-butylphenol, employs p-tert-butylphenol as the starting material in a process known as the azo-cracking reduction method. google.comguidechem.com This multi-step synthesis begins with the diazotization of an aniline (B41778) salt, which is then coupled with p-tert-butylphenol to form an azo dye. google.com The subsequent step involves the reductive cleavage, or "cracking," of this azo intermediate to yield the final aminophenol product. google.com

The process unfolds in three main stages:

Diazotization: Aniline is treated with an acid (like hydrochloric or sulfuric acid) and then sodium nitrite (B80452) at low temperatures (0–10 °C) to form a diazonium salt. google.com

Coupling Reaction: The diazonium salt is then reacted with p-tert-butylphenol in an alkaline solution. This reaction typically proceeds at room temperature and results in the formation of an azo dye with high yields, often between 95-98%. google.com

Cracking Reduction: The azo dye is dissolved in an alcohol-based solvent and subjected to a reducing agent in an alkaline environment. google.comguidechem.com Various reducing agents can be employed, including sodium dithionite, zinc powder, or hydrazine (B178648) hydrate. guidechem.com This step breaks the azo linkage (-N=N-) to generate the targeted 2-amino-4-tert-butylphenol. google.com

This method provides a high total recovery and is considered a relatively simple and low-cost production technique. google.com While this specific process yields the aminophenol, subsequent carboxylation would be necessary to arrive at this compound.

Table 1: Reaction Conditions for Azo-Cracking Reduction

| Parameter | Condition | Reference |

| Starting Material | p-tert-Butylphenol | google.com |

| Diazotization Temp. | 0–10 °C | google.com |

| Coupling Temp. | Room Temperature | guidechem.com |

| Reduction Temp. | 20–80 °C | guidechem.com |

| Reducing Agents | Sodium dithionite, Zinc powder, Hydrazine hydrate | guidechem.com |

| Azo Dye Yield | 95–98% | google.com |

| Final Product Yield | >85% | google.com |

In the synthesis of related heterocyclic structures, such as benzoxazoles, 4-tert-butylbenzoic acid serves as a key precursor. Polyphosphoric acid (PPA) is often used as a condensing and cyclizing agent in these reactions. dtic.milccsenet.org The synthesis of polybenzoxazoles, for example, can be achieved through the condensation of a bis-o-aminophenol with a bis-benzoic acid derivative in PPA. dtic.mil This method allows for the formation of more concentrated polymerizing mixtures that can form a liquid crystalline phase. dtic.mil While not a direct synthesis of this compound, this demonstrates the utility of its structural components in creating more complex molecules like benzoxazole (B165842) derivatives. researchgate.netnih.govnih.govorganic-chemistry.org

The synthesis of analogs of this compound can be achieved by reacting various substituted benzoic acids with aminophenols. acs.orgnih.gov The general approach involves the condensation of these two types of precursors to form a new molecule that incorporates both structural motifs. For instance, a series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates has been prepared and screened for biological activity. nih.gov Furthermore, the synthesis of substituted o-aminophenols can be accomplished through the reduction of the corresponding o-nitrophenols. dtic.mil This biological reduction is an alternative to chemical methods and can be catalyzed by various microorganisms under anaerobic conditions. dtic.mil

Advanced Synthetic Approaches to this compound and its Derivatives

Advanced synthetic methods often involve catalytic processes and well-established named reactions to construct the desired molecular architecture from simpler starting materials.

A common and efficient method for producing 4-tert-butylbenzoic acid, a direct precursor to the target molecule via subsequent amination and other modifications, is the catalytic oxidation of p-tert-butyltoluene. wikipedia.org This process typically involves oxidizing p-tert-butyltoluene with air or another oxygen-containing gas. wikipedia.orggoogle.comgoogle.com

The reaction is often catalyzed by a combination of cobalt and manganese salts, such as cobalt(II) acetate (B1210297), sometimes in the presence of a bromide source. google.comnih.gov The process involves heating p-tert-butyltoluene with the catalyst and introducing an oxygen-containing gas. google.comgoogle.com For example, one patented process describes initiating the oxidation at a higher temperature (150–155 °C) and then continuing the reaction at a slightly lower temperature (135–145 °C) to obtain the crude p-tert-butylbenzoic acid. google.comgoogle.com

Table 2: Catalytic Oxidation of p-tert-Butyltoluene

| Parameter | Condition | Reference |

| Substrate | p-tert-Butyltoluene | google.comgoogle.com |

| Oxidant | Air / Oxygen-containing gas | wikipedia.orggoogle.comgoogle.com |

| Catalyst | Cobalt acetate, sometimes with bromide | google.comnih.gov |

| Initial Temperature | 150–155 °C | google.comgoogle.com |

| Reaction Temperature | 135–145 °C | google.comgoogle.com |

| Product | 4-tert-Butylbenzoic acid | google.comgoogle.com |

The Friedel-Crafts reaction is a fundamental tool in organic synthesis for attaching substituents to aromatic rings. cerritos.edu Friedel-Crafts acylation, specifically, involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. cerritos.edunih.govbeilstein-journals.org This reaction is pivotal in synthesizing various ketones which can be precursors to benzoic acid derivatives.

While not a direct route to this compound, Friedel-Crafts acylation can be used to synthesize tert-butylated aromatic ketones, which can then be further functionalized. For example, the acylation of electron-rich benzene (B151609) derivatives can be achieved using various anhydrides in the presence of catalysts like iron(III) chloride hexahydrate. nih.gov The tert-butyl group itself can be introduced onto an aromatic ring through Friedel-Crafts alkylation using reagents like tert-butyl chloride or tert-butanol (B103910) in the presence of an acid catalyst. cerritos.eduyoutube.com The steric hindrance provided by the bulky tert-butyl group can influence the regioselectivity of subsequent reactions. cerritos.edu

Investigation of Novel Coupling Reagents and Reaction Conditions for Amide Formation

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and typically requires the activation of the carboxylic acid group. This is achieved through the use of coupling reagents. While traditional reagents like dicyclohexylcarbodiimide (B1669883) (DCC) have been widely used, research continues to explore novel reagents to improve yields, reduce side reactions, and enhance substrate scope, particularly with sterically hindered substrates like this compound. luxembourg-bio.com

The steric hindrance presented by the tert-butyl group in this compound can significantly impact the efficiency of amide coupling reactions. Therefore, the choice of coupling reagent and reaction conditions is critical. Modern coupling reagents are often designed to be more efficient and produce byproducts that are easier to remove.

Recent studies have investigated a variety of coupling reagents that could be applicable to the amidation of this compound. These include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as phosphonium (B103445) salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). luxembourg-bio.com These reagents are known for their high reactivity and ability to facilitate amide bond formation even with challenging substrates. For instance, HATU has been shown to be particularly effective for sterically hindered couplings, leading to faster reactions and higher yields with reduced epimerization. luxembourg-bio.com

Furthermore, the investigation into aqueous-based amide formation has highlighted reagents that are effective in the presence of water, which could offer greener and more sustainable synthetic routes. luxembourg-bio.com Reagents such as DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) and carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in combination with additives like HOPO (2-hydroxypyridine-N-oxide) have shown promise in aqueous media. luxembourg-bio.com The use of such conditions for this compound would require empirical investigation but holds potential for more environmentally benign processes.

The reaction conditions also play a crucial role. The choice of solvent can influence the solubility of the reactants and the rate of reaction. Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used for amide coupling reactions. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often necessary to neutralize the acid formed during the reaction and to facilitate the coupling process.

Table 1: Examples of Modern Coupling Reagents for Amide Formation

| Coupling Reagent | Additive (if common) | Key Characteristics |

| HATU | None | High efficiency, especially for sterically hindered couplings; low racemization. luxembourg-bio.com |

| HBTU | None | Common and effective uronium salt-based reagent. luxembourg-bio.com |

| PyBOP | None | Phosphonium salt-based reagent, often used to minimize side reactions. |

| DMT-MM | None | Triazine-based reagent, effective in both organic and aqueous media. nih.gov |

| DIC | HOBt or HOPO | Carbodiimide that forms a soluble urea (B33335) byproduct; additives reduce racemization. luxembourg-bio.com |

| COMU | Collidine | Uronium salt-based reagent effective in aqueous media. luxembourg-bio.com |

This table presents examples of modern coupling reagents that could be investigated for the amide formation of this compound. The optimal choice would depend on the specific amine and desired reaction conditions.

Purification and Isolation Techniques in the Synthesis of this compound

The successful synthesis of this compound and its derivatives is contingent upon effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts.

Chromatographic Methods for Product Isolation (e.g., TLC, HPLC, Column Chromatography)

Chromatographic techniques are indispensable for the purification and analysis of this compound and its amide derivatives.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. A common stationary phase is silica (B1680970) gel 60 F254. rsc.org The choice of mobile phase is crucial for achieving good separation. For aminobenzoic acids and their derivatives, mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate or acetone (B3395972) are often effective. researchgate.net The addition of a small amount of a modifying agent like acetic acid or triethylamine (B128534) can improve the resolution of acidic or basic compounds, respectively.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale purification. For analytical purposes, HPLC can be used to determine the purity of the final product with high accuracy. For preparative HPLC, the goal is to isolate the desired compound from a mixture. Reverse-phase HPLC, using a C18 column, is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for acidic compounds.

Column Chromatography is a widely used method for the purification of multigram quantities of compounds in a laboratory setting. researchgate.net Similar to TLC, silica gel is a common stationary phase. The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent) is passed through the column to separate the components based on their polarity. For the purification of amide derivatives of this compound, a gradient elution starting with a less polar solvent system (e.g., a low percentage of ethyl acetate in hexane) and gradually increasing the polarity can effectively separate the desired product from less polar impurities and more polar starting materials or byproducts. researchgate.net

Table 2: Example Chromatographic Conditions for Related Compounds

| Technique | Stationary Phase | Example Mobile Phase/Eluent | Application |

| TLC | Silica Gel 60 F254 | Toluene: Acetone: Methanol: Ammonia (8:3:3:0.1 by volume) rsc.org | Monitoring reaction progress of aminobenzoic acid derivatives. |

| Column Chromatography | Silica Gel | Ethyl acetate in hexane (e.g., 5-30% gradient) researchgate.net | Purification of amide derivatives. |

| HPLC (Analytical) | C18 | Acetonitrile/Water with 0.1% Formic Acid | Purity analysis of benzoic acid derivatives. |

| HPLC (Preparative) | C18 | Acetonitrile/Water with a suitable modifier | Isolation of the final product. |

These conditions are based on methods used for similar compounds and may require optimization for this compound and its specific derivatives.

Acid-Base Extraction in the Purification Process

Acid-base extraction is a highly effective liquid-liquid extraction technique for separating acidic, basic, and neutral compounds from one another. libretexts.org this compound is an amphoteric compound, meaning it has both an acidic functional group (carboxylic acid) and a basic functional group (amino group). This property can be exploited for its purification.

The general principle involves altering the charge, and therefore the water solubility, of the target compound through pH adjustment. To separate this compound from neutral impurities, the crude mixture can be dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate) and extracted with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. libretexts.orgyoutube.com The base will deprotonate the carboxylic acid group, forming the water-soluble carboxylate salt, which will partition into the aqueous layer. The organic layer containing the neutral impurities can then be separated. Subsequently, the aqueous layer is acidified with a strong acid, such as hydrochloric acid, to a pH where the carboxylic acid is protonated and the amino group is protonated (ammonium salt), causing the purified this compound to precipitate out of the aqueous solution, as it is generally less soluble in its zwitterionic or fully protonated form. youtube.com

Alternatively, to separate it from acidic impurities, the mixture can be extracted with an aqueous acidic solution. This will protonate the amino group, forming a water-soluble ammonium (B1175870) salt that moves to the aqueous phase, leaving the acidic and neutral impurities in the organic phase. The aqueous layer can then be basified to precipitate the purified product.

This technique is particularly useful in the initial work-up of a reaction to remove a significant portion of impurities before further purification by chromatography or recrystallization.

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment of each atom within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers a detailed map of the hydrogen atoms in a molecule. In the case of 2-Amino-4-tert-butylbenzoic acid, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present.

The aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns that confirm the substitution pattern. Additionally, a prominent singlet signal is observed for the nine equivalent protons of the tert-butyl group. The protons of the amino (NH₂) and carboxylic acid (COOH) groups also produce signals, although their chemical shifts can be variable and are often influenced by the solvent and concentration.

Aromatic Protons: These protons typically appear in the downfield region of the spectrum, with their exact chemical shifts and splitting patterns dictated by the electronic effects of the amino and tert-butyl substituents.

tert-Butyl Protons: A sharp, intense singlet is a hallmark of the tert-butyl group, arising from the magnetic equivalence of its nine protons.

Amino and Carboxylic Protons: The signals for these protons can be broad and their positions can shift depending on factors like solvent and temperature due to hydrogen bonding and exchange processes.

Interactive Data Table: ¹H NMR Chemical Shifts for Analogs

The following table displays ¹H NMR data for compounds structurally related to this compound, providing a reference for expected chemical shift ranges.

| Compound | Solvent | Aromatic Protons (ppm) | Other Signals (ppm) |

| 4-tert-Butylbenzoic acid chemicalbook.comrsc.org | CDCl₃ | 8.04 (d, J=8.5 Hz, 2H), 7.49 (d, J=8.5 Hz, 2H) | 1.35 (s, 9H, tert-butyl) |

| 4-Aminobenzoic acid rsc.org | DMSO-d₆ | Not specified | Not specified |

| 2-Amino-4-tert-butylphenol chemicalbook.com | Not specified | Not specified | Not specified |

| 4-Butylbenzoic acid chemicalbook.com | Not specified | Not specified | Not specified |

Data sourced from ChemicalBook and supporting information from The Royal Society of Chemistry.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbon atoms of the benzene ring, the tert-butyl group, and the carboxylic acid. The chemical shifts of the aromatic carbons are influenced by the attached amino and tert-butyl groups. Quaternary carbons, those not bonded to any hydrogen atoms (like the carbon of the tert-butyl group and the ring carbons attached to the substituents), often show less intense signals. youtube.com

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts, influenced by the electron-donating amino group and the electron-donating tert-butyl group.

tert-Butyl Carbons: The spectrum will show two signals for the tert-butyl group: one for the quaternary carbon and another for the three equivalent methyl carbons.

Carboxylic Carbon: The carbon of the carboxylic acid group typically appears at the downfield end of the spectrum.

Interactive Data Table: ¹³C NMR Chemical Shifts for Analogs

This table presents ¹³C NMR data for related compounds, which helps in assigning the signals in the spectrum of this compound.

| Compound | Solvent | Aromatic Carbon Signals (ppm) | Other Carbon Signals (ppm) |

| 4-tert-Butylbenzoic acid rsc.orgchemicalbook.com | CDCl₃ | 172.4, 150.2, 130.1, 129.1, 125.6 | 40.6 (quaternary C), 31.3 (methyl C) |

| 4-Aminobenzoic acid rsc.org | DMSO-d₆ | 148.8, 140.9, 116.0, 115.9 | Not specified |

| 2-Amino-4-tert-butylphenol chemicalbook.com | Not specified | Not specified | Not specified |

| 3,5-Dimethylbenzoic Acid rsc.org | CDCl₃ | 172.9, 138.2, 135.5, 129.2, 127.9 | 21.2 |

Data sourced from ChemicalBook, PubChem, and supporting information from The Royal Society of Chemistry.

Advanced NMR Techniques (e.g., 2D NMR, Solvent Effects on Chemical Shifts)

To gain deeper structural insights and unambiguously assign all proton and carbon signals, advanced NMR techniques are employed.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY establishes correlations between coupled protons, helping to trace the connectivity within the aromatic spin system. HSQC correlates each proton signal with its directly attached carbon signal, providing a definitive link between the ¹H and ¹³C NMR spectra.

Solvent Effects on Chemical Shifts: The chemical shifts of certain protons, particularly those involved in hydrogen bonding like the amino and carboxylic acid protons, can be significantly affected by the choice of NMR solvent. researchgate.netpitt.educarlroth.com For instance, running the NMR in a hydrogen-bond-accepting solvent like DMSO-d₆ can help to identify these exchangeable protons. Studies on related molecules like 4-aminobenzoic acid have shown that the solvent can even influence the site of protonation. nih.gov The steric hindrance provided by the tert-butyl groups can also influence solvent interactions. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.

For this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov This allows for the direct determination of the compound's molecular weight. For instance, in a study of 4-aminobenzoic acid, ESI was used to generate protonated molecules for further analysis. nih.gov The analysis of related benzoic acid derivatives frequently utilizes ESI-MS to confirm the mass of the synthesized products. rsc.org

High-Resolution Mass Spectrometry (HREI-MS) for Precise Mass Determination

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides a highly accurate measurement of a compound's mass, often to four or five decimal places. This precision allows for the determination of the exact elemental formula of the molecule. While electron ionization can be a "harder" ionization technique leading to more fragmentation, it provides valuable structural information.

For this compound, HREI-MS would not only confirm the molecular weight with high accuracy but also reveal a characteristic fragmentation pattern. A common fragmentation pathway for tert-butyl containing aromatic compounds is the loss of a methyl group (CH₃) or the entire tert-butyl group. The fragmentation of the carboxylic acid group, such as the loss of water (H₂O) or carbon monoxide (CO), would also be expected. The precise masses of these fragment ions can further corroborate the proposed structure. rsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational motions of chemical bonds, providing a characteristic spectrum that reflects the molecule's structure.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. researchgate.net The resulting FT-IR spectrum displays a series of absorption bands, with the position and intensity of each band corresponding to a specific type of chemical bond and functional group. researchgate.netresearchgate.net

For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands for the amino (-NH₂), carboxylic acid (-COOH), and tert-butyl (-C(CH₃)₃) groups, as well as the substituted benzene ring. Based on literature data for similar compounds like aminobenzoic acids and their derivatives, the following key absorption bands can be anticipated: researchgate.netresearchgate.netresearchgate.net

N-H Stretching: The amino group typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. researchgate.netresearchgate.net

O-H Stretching: The hydroxyl group of the carboxylic acid gives rise to a broad absorption band, usually in the range of 2500-3300 cm⁻¹, due to strong hydrogen bonding. icm.edu.pl

C=O Stretching: The carbonyl group of the carboxylic acid produces a strong, sharp absorption band typically between 1680 cm⁻¹ and 1710 cm⁻¹. researchgate.neticm.edu.pl

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the aromatic amine is expected in the 1250-1360 cm⁻¹ region.

C-H Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tert-butyl group are found just below 3000 cm⁻¹.

C-H Bending: The characteristic bending vibrations of the tert-butyl group are expected around 1365 cm⁻¹ and 1390 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. researchgate.net

The precise positions of these bands can be influenced by the substitution pattern on the benzene ring and intermolecular interactions in the solid state. researchgate.netspectrabase.com

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3300-3500 | researchgate.netresearchgate.net |

| Carboxylic Acid (-COOH) | O-H Stretching (broad) | 2500-3300 | icm.edu.pl |

| Carboxylic Acid (-COOH) | C=O Stretching | 1680-1710 | researchgate.neticm.edu.pl |

| Aromatic Amine | C-N Stretching | 1250-1360 | |

| Aromatic Ring | C-H Stretching | >3000 | |

| tert-Butyl Group | C-H Stretching | <3000 | |

| tert-Butyl Group | C-H Bending | ~1365 and ~1390 | |

| Aromatic Ring | C=C Stretching | 1450-1600 | researchgate.net |

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FT-IR. researchgate.net It is based on the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. spectroscopyonline.com

For this compound, Raman spectroscopy would be especially useful for characterizing the vibrations of the aromatic ring and the carbon-carbon bonds of the tert-butyl group. researchgate.netresearchgate.net The symmetric vibrations of the benzene ring, which are often weak in the IR spectrum, can be strong in the Raman spectrum. spectroscopyonline.com Similarly, the C-C stretching and bending modes of the tert-butyl substituent would be readily observable.

A comparative analysis of the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. For instance, in a study of aminobenzoic acid isomers, both techniques were used to assign the vibrational bands of the amino and carboxyl groups, as well as the benzene ring. researchgate.net The combination of FT-IR and Raman data allows for a more robust and detailed structural analysis.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a premier technique for determining the atomic and molecular structure of a crystal. The diffraction pattern produced when X-rays interact with a crystalline material provides detailed information about the arrangement of atoms in the crystal lattice.

While a specific single-crystal X-ray structure for this compound was not found in the reviewed literature, numerous studies on related aminobenzoic acids and their derivatives demonstrate the power of this technique in understanding their supramolecular assemblies. rsc.orgnih.govnih.gov Supramolecular assemblies are complex structures in which molecules are held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. libretexts.org

For example, studies on co-crystals of p-aminobenzoic acid with various N-heterocyclic molecules have revealed that the primary interaction is often a charge-assisted hydrogen bond between the protonated amino group of the heterocycle and the deprotonated carboxylate group of the aminobenzoic acid. rsc.org These studies highlight the importance of hydrogen bonding in directing the formation of specific supramolecular architectures. rsc.orgrsc.org It is highly probable that this compound would also form extensive hydrogen-bonded networks in the solid state, involving both the amino and carboxylic acid functional groups. The bulky tert-butyl group would also play a significant role in influencing the molecular packing.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline phases of a bulk sample. dergipark.org.tr While it does not provide the detailed atomic-level structure that single-crystal XRD does, it is an invaluable tool for identifying crystalline compounds and assessing the purity of a sample. dergipark.org.tr

In the context of synthetic pathways leading to compounds like this compound, PXRD is frequently employed to characterize the catalysts used in the synthesis. researchgate.netnih.gov For example, in the synthesis of heterocyclic compounds, which can be derived from aminobenzoic acids, metal-organic frameworks (MOFs) are sometimes used as catalysts. researchgate.netnih.gov PXRD is used to confirm the crystalline structure of the MOF catalyst before and after the reaction to ensure its stability and integrity. nih.gov

Furthermore, in the synthesis of co-crystals of p-aminobenzoic acid, PXRD was used to confirm the formation of new crystalline phases, distinct from the starting materials. dergipark.org.tr The diffractograms of the co-crystals showed unique peaks that were not present in the diffractograms of the individual components, thus confirming the formation of a new crystalline solid. dergipark.org.tr Similarly, PXRD could be used to characterize the final product of the synthesis of this compound, confirming its crystalline nature and phase purity.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a popular and versatile method due to its favorable balance between accuracy and computational cost.

DFT calculations can predict the vibrational frequencies of 2-amino-4-tert-butylbenzoic acid, which correspond to the infrared (IR) and Raman spectra of the molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes.

These predicted frequencies can be correlated with experimental spectra to assign specific vibrational modes to observed peaks. For instance, the characteristic stretching frequencies of the N-H bonds in the amino group, the O-H and C=O bonds in the carboxylic acid group, and the C-H bonds of the tert-butyl group and the aromatic ring can be identified. Theoretical spectra for similar molecules, such as 2-amino-4-chlorobenzoic acid, have shown good agreement with experimental data after applying a scaling factor to the calculated frequencies to account for anharmonicity and basis set limitations.

A hypothetical data table of predicted vibrational frequencies for this compound, based on DFT calculations, would resemble the following:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | ~3500 | O-H stretching in the carboxylic acid |

| νₐₛ(N-H) | ~3450 | Asymmetric N-H stretching of the amino group |

| νₛ(N-H) | ~3350 | Symmetric N-H stretching of the amino group |

| ν(C=O) | ~1700 | C=O stretching in the carboxylic acid |

| δ(N-H) | ~1620 | N-H scissoring of the amino group |

| ν(C-N) | ~1300 | C-N stretching |

| ν(C-C) | Various | Aromatic and tert-butyl C-C stretching |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and the energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the aromatic ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the electron-withdrawing carboxylic acid group, which would be the site for nucleophilic attack. The HOMO-LUMO gap provides insight into the molecule's reactivity; a smaller gap suggests higher reactivity.

A theoretical analysis would yield the following type of data:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | (Calculated Value) | Highest Occupied Molecular Orbital |

| LUMO | (Calculated Value) | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | (Calculated Value) | Energy difference between HOMO and LUMO |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group and a lesser negative region near the nitrogen atom of the amino group. Regions of positive potential would be expected around the hydrogen atoms of the amino and carboxylic acid groups.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the conformational flexibility and intermolecular interactions of this compound.

MD simulations can be employed to model the interaction of this compound with biological macromolecules, such as proteins. By placing the molecule in the active site of an enzyme, for example, simulations can predict the binding affinity, identify key interacting residues, and elucidate the binding mode. The amino, carboxylic acid, and tert-butyl groups would all play a role in the binding through hydrogen bonding, electrostatic interactions, and hydrophobic interactions, respectively.

The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxylic acid group) in this compound makes it a prime candidate for forming intricate hydrogen-bonded networks. Computational studies can explore the potential for self-assembly into dimers, chains, or more complex supramolecular structures. For instance, studies on the related 4-tert-butylbenzoic acid have shown that it forms hydrogen-bonded complexes with diamines, leading to layered molecular arrays. Similar computational investigations on this compound could predict its preferred hydrogen bonding motifs and crystal packing arrangements.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Studies

QSAR and other in silico methods provide a bridge between the chemical structure of a molecule and its biological activity, allowing for the prediction of a compound's properties without the need for extensive experimental testing.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in predicting the biological activities of novel compounds by establishing a mathematical correlation between the chemical structures of a series of compounds and their measured biological effects. chitkara.edu.innih.gov For this compound, a hypothetical QSAR model could be developed to predict its potential as, for instance, an antimicrobial or anticancer agent, based on studies of related aminobenzoic acid derivatives. chitkara.edu.innih.gov

A typical QSAR study for a series of compounds including this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. For this compound, the electron-donating amino group and the electron-withdrawing carboxylic acid group, along with the bulky tert-butyl group, would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule. For this compound, the presence of the large tert-butyl group is a key steric feature that would be quantified by descriptors like molecular volume and surface area.

Hydrophobic Descriptors: These measure the hydrophobicity of the molecule, often represented by the partition coefficient (log P). The tert-butyl group would contribute significantly to the hydrophobicity of the molecule.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

| Descriptor Category | Example Descriptors for this compound | Potential Influence on Activity |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | The amino and carboxylic acid groups create a significant dipole and influence the molecule's ability to participate in electronic interactions with a biological target. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | The bulky tert-butyl group can influence how the molecule fits into a binding site, potentially enhancing or hindering activity. nih.gov |

| Hydrophobic | Log P | The lipophilic tert-butyl group increases hydrophobicity, which can be critical for membrane permeability and interaction with hydrophobic pockets in proteins. nih.gov |

| Topological | Connectivity Indices, Shape Indices | These indices would capture the overall shape and branching introduced by the tert-butyl group and the substitution pattern on the benzene (B151609) ring. |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is crucial for understanding the potential mechanism of action of a drug candidate and for structure-based drug design. For this compound, docking studies could be performed against various protein targets to explore its potential as an inhibitor.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. researchgate.net The lower the binding energy, the more favorable the interaction.

A hypothetical docking study of this compound into the active site of an enzyme, for instance, a bacterial enzyme, might reveal several key interactions:

Hydrogen Bonding: The amino (-NH2) and carboxylic acid (-COOH) groups are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid can act as an acceptor.

Pi-Pi Stacking: The aromatic benzene ring could participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Salt Bridges: Depending on the pH and the protonation state of the carboxylic acid and amino groups, as well as the protein residues, salt bridge interactions could also be formed.

The results of such a docking study would provide a detailed 3D model of the ligand-protein complex, highlighting the specific residues involved in binding and the types of interactions formed. This information is invaluable for understanding the structure-activity relationship at a molecular level and for designing more potent analogs.

| Interaction Type | Potential Interacting Groups on this compound | Example Interacting Protein Residues | Predicted Binding Energy Range (Hypothetical) |

| Hydrogen Bonding | Amino group (-NH2), Carboxylic acid group (-COOH) | Aspartic acid, Glutamic acid, Serine, Threonine | -5 to -10 kcal/mol |

| Hydrophobic Interactions | tert-Butyl group, Benzene ring | Leucine, Isoleucine, Valine, Phenylalanine | |

| Pi-Pi Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan | |

| Salt Bridge | Carboxylate group (-COO⁻), Ammonium (B1175870) group (-NH3⁺) | Arginine, Lysine, Aspartate, Glutamate |

Topological Analysis and Charge Distribution Studies

To gain a deeper understanding of the electronic structure and bonding characteristics of this compound, several advanced computational techniques can be employed. These methods provide insights into charge delocalization, electron localization, and non-covalent interactions within the molecule.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the distribution of electron density in a molecule and the interactions between different parts of the molecule. nih.govresearchgate.net It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and chemical bonds. wikipedia.org For this compound, NBO analysis would provide a detailed picture of its electronic structure.

Key findings from an NBO analysis would include:

Natural Atomic Charges: This analysis would reveal the distribution of charge on each atom, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). For example, the oxygen atoms of the carboxylic acid and the nitrogen atom of the amino group would be expected to have significant negative charges, while the attached hydrogen atoms and the carboxylic carbon would be positively charged.

Hybridization: NBO analysis determines the hybridization of the atomic orbitals that form the chemical bonds. For the benzene ring, the carbon atoms would exhibit sp² hybridization, while the carbon atoms of the tert-butyl group would be sp³ hybridized.

Hyperconjugative Interactions: A crucial aspect of NBO analysis is the quantification of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. rsc.org In this compound, significant interactions would be expected between the lone pair of the nitrogen atom and the antibonding π* orbitals of the benzene ring, as well as between the σ bonds of the tert-butyl group and the π* orbitals of the ring. These interactions contribute to the stability of the molecule and influence its reactivity. The stabilization energies (E(2)) associated with these interactions can be calculated to quantify their strength.

| Donor NBO | Acceptor NBO | Type of Interaction | Predicted Stabilization Energy (E(2)) (kcal/mol) |

| LP (N) | π* (C-C) of the ring | n → π | High |

| σ (C-H) of tert-butyl | π (C-C) of the ring | σ → π | Moderate |

| π (C=C) of the ring | π (C=C) of the ring | π → π* | High |

The Electron Localization Function (ELF) is a method used to visualize the regions of a molecule where there is a high probability of finding an electron pair. wikipedia.org It provides a chemically intuitive picture of chemical bonding, distinguishing between covalent bonds, lone pairs, and atomic cores. cam.ac.uk The Localized Orbital Locator (LOL) provides similar information, focusing on the regions where localized orbitals are centered.

For this compound, an ELF analysis would be expected to show:

Core Basins: Regions of high electron localization around the carbon, nitrogen, and oxygen nuclei, corresponding to the core electrons.

Valence Basins: These are regions of high electron localization in the valence shell.

Disynaptic Basins: These are located between two atoms and represent covalent bonds. For example, C-C and C-H bonds in the benzene ring and tert-butyl group, as well as the C-N and C-O bonds.

Monosynaptic Basins: These are associated with a single atom and represent lone pairs. In this compound, monosynaptic basins would be found on the nitrogen atom of the amino group and the oxygen atoms of the carboxylic acid.

Aromaticity: The ELF topology can also provide insights into the aromaticity of the benzene ring, showing a continuous region of delocalized electron density above and below the plane of the ring. uchile.clcdnsciencepub.comresearchgate.net

The topological analysis of the ELF partitions the molecular space into basins of attractors, each with a specific synaptic order (number of atomic cores it is connected to), providing a quantitative measure of electron delocalization. cdnsciencepub.com

The Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analysis are computational methods used to visualize and characterize weak, non-covalent interactions within and between molecules. jussieu.fr The RDG is a function of the electron density and its gradient, and plotting it against the electron density reveals regions of non-covalent interactions as spikes at low density. nih.gov

In an NCI plot, these regions are visualized as surfaces, colored to indicate the nature of the interaction:

Blue surfaces: Indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces: Represent weak, van der Waals interactions.

Red surfaces: Indicate repulsive, steric clashes.

For this compound, an RDG/NCI analysis would likely reveal:

Intramolecular Hydrogen Bonding: A potential hydrogen bond could exist between the amino group and the carbonyl oxygen of the carboxylic acid group, which would appear as a blue or bluish-green surface between these two groups.

Van der Waals Interactions: Green surfaces would be expected within the bulky tert-butyl group, indicating van der Waals interactions between the methyl groups. There would also be van der Waals interactions between the tert-butyl group and the adjacent parts of the benzene ring.

Steric Repulsion: Red surfaces might appear in regions where there is significant steric hindrance, for example, between the tert-butyl group and the ortho-amino group, depending on the conformation of the molecule.

This analysis provides a detailed and intuitive map of the non-covalent forces that stabilize the specific three-dimensional structure of this compound.

Advanced Applications in Medicinal Chemistry and Pharmaceutical Research

Development of Derivatized Compounds for Biological Activity

The versatility of the 4-tert-butylbenzoic acid structure allows for chemical modifications that lead to compounds with significant therapeutic potential. By derivatizing this core structure, scientists have successfully created novel agents targeting various biological pathways, including those involved in microbial infections and enzymatic regulation.

Synthesis of Sulfonamido-Benzoxazole Derivatives as Antimicrobial Agents using 4-tert-butylbenzoic acid as a precursor

In the quest for new antimicrobial agents to combat infectious diseases, researchers have synthesized novel 2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazole derivatives. The synthesis begins with the reaction of 4-tert-butylbenzoic acid and 2,4-diaminophenol (B1205310) under the catalysis of polyphosphoric acid (PPA) to produce the key intermediate, 5-Amino-2-(4-tert-butylphenyl)benzoxazole. This intermediate is then reacted with various 4-substituted benzenesulfonyl chlorides to yield the final sulfonamido-benzoxazole compounds.

A study investigating seven such compounds, six of which were novel, evaluated their antimicrobial activity against a panel of microorganisms, including Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, as well as drug-resistant strains. The antimicrobial activities, determined by the microdilution method, showed minimum inhibitory concentration (MIC) values ranging from 64 µg/ml to over 512 µg/ml. While these activities were generally weaker than the reference drugs, all tested compounds exhibited their best activity against an isolate of E. faecalis, with a consistent MIC value of 64 µg/ml. This research underscores the potential of using 4-tert-butylbenzoic acid as a precursor to generate new compounds for further development in the fight against bacterial infections.

Investigation of 4-Amino-5-(4-tert-butylphenyl)-1,2,4-triazole Derivatives as Antimicrobial Agents

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in many clinically used drugs. Recognizing this, researchers have synthesized ylidene derivatives of 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol to explore their potential as new biologically active compounds. zsmu.edu.ua The synthesis of these derivatives involves creating the core 5-(4-tert-butylphenyl)-4-R-4H-1,2,4-triazole-3-thiol structure. zsmu.edu.ua The structures of the resulting compounds have been confirmed using modern analytical techniques, including 1H NMR-spectroscopy, chromatography-mass spectrometry, and elemental analysis. zsmu.edu.ua These investigations suggest that such derivatives are viable candidates for further biological screening to determine their therapeutic utility. zsmu.edu.ua

Studies on related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have demonstrated promising antimicrobial activity. ktu.edu.tr For instance, after synthesizing the basic triazole nucleus, condensation with various aldehydes followed by cyclization with thioglycolic acid yielded compounds that were effective against bacteria and yeast-like fungi. ktu.edu.tr Specifically, different derivatives showed activity against S. aureus, P. aeruginosa, and C. albicans. ktu.edu.tr This line of research highlights the value of the substituted phenyl-triazole scaffold in developing new antimicrobial agents. ktu.edu.trnih.gov

Design and Synthesis of N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Urease Inhibitors

Urease is an enzyme that plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. Inhibiting this enzyme is a key strategy for treating these conditions. To this end, twenty-three new N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized by condensing commercially available 4-tert-butylbenzoic acid with aromatic aldehydes. tubitak.gov.tr

These derivatives were evaluated for their ability to inhibit urease in vitro. The results were promising, with all synthesized compounds demonstrating good inhibitory activities, with IC₅₀ values ranging from 13.33 ± 0.58 µM to 251.74 ± 6.82 µM. tubitak.gov.trsigmaaldrich.com This can be compared to the standard urease inhibitor, thiourea, which has an IC₅₀ of 21.14 ± 0.425 µM. tubitak.gov.trsigmaaldrich.com Notably, two of the synthesized compounds were found to be even more active than the standard. tubitak.gov.tr Structure-activity relationship (SAR) studies revealed that the presence of electron-donating groups on the phenyl ring enhanced the enzyme inhibition. tubitak.gov.tr Molecular modeling simulations provided further insight into the binding interactions between the synthesized derivatives and the urease enzyme. tubitak.gov.tr

Table 1: Urease Inhibitory Activity of Selected N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| Derivative 6 | 13.33 ± 0.58 |

| Derivative 25 | More active than standard |

| Derivative 5 | 56.57 ± 3.18 |

| Derivative 14 | 81.21 ± 7.4 |

| Thiourea (Standard) | 21.14 ± 0.425 |

Exploration of Benzoic Acid Derivatives as Sirtuin Inhibitors

Sirtuins are a class of NAD⁺-dependent histone deacetylases (HDACs) that are involved in key biological processes, and their inhibition has emerged as a potential strategy in cancer chemotherapy. In a search for new sirtuin inhibitors, 4-tert-butylbenzoic acid was identified as a potent inhibitor of yeast sirtuin (Sir2p). chemicalbook.com

This discovery was part of a broader study that evaluated a series of disubstituted benzene (B151609) derivatives, using 4-dimethylaminobenzoic acid, a weak, naturally occurring Sir2p inhibitor, as a starting scaffold. The structure-activity relationship studies indicated that a 4-alkyl or 4-alkylaminobenzoic acid motif was key for inhibitory activity. Among the tested compounds, 4-tert-butylbenzoic acid emerged as the most potent Sir2p inhibitor with a minimum inhibitory concentration (MIC) of 50 μM. Further investigation revealed that it is also a weak but selective inhibitor of the human sirtuin, SIRT1. The research suggested that bulky, non-charged groups at the 4-position of benzoic acid are required for enhanced inhibitory activity.

Table 2: Sir2p Inhibitory Activity of Selected Benzoic Acid Derivatives

| Compound | Substituent | MIC (µM) |

|---|---|---|

| 4-tert-butylbenzoic acid | tert-butyl | 50 |

| 4-dimethylaminobenzoic acid | dimethylamino | 200 |

Synthesis of Neurohypophyseal Hormone Analogues with 4-tert-butylbenzoic acid

The design of analogues of neurohypophyseal hormones, such as oxytocin (B344502), is a significant area of pharmaceutical research aimed at creating peptides with more selective activity profiles and greater resistance to enzymatic degradation. nih.govnih.gov This involves the stepwise synthetic alteration of the natural hormone, guided by conformational and enzymological considerations. nih.gov For example, modifications to the asparagine residue at position 5 of oxytocin have been explored to understand the "active element" responsible for the hormone's intrinsic activity at its receptor. nih.gov While this field of research is active, specific studies detailing the incorporation of 4-tert-butylbenzoic acid or its amino derivative into the synthesis of these hormone analogues were not identified in the reviewed literature.

Role as a Building Block in Complex Pharmaceutical Syntheses

The utility of 2-amino-4-tert-butylbenzoic acid and its non-aminated precursor, 4-tert-butylbenzoic acid, extends beyond their direct derivatization for a single biological target. They serve as fundamental building blocks, or starting materials, in the multi-step synthesis of more complex pharmaceutical compounds. vinatiorganics.comwikipedia.org The presence of both a carboxylic acid group and an amino group (in the case of the amino derivative) on a stable benzene ring provides reactive handles for a variety of chemical transformations. google.comguidechem.com

The syntheses detailed in the preceding sections are prime examples of this role. For instance, 4-tert-butylbenzoic acid is the foundational piece for creating benzohydrazide (B10538) derivatives with urease inhibitory activity and for constructing sulfonamido-benzoxazole antimicrobials. tubitak.gov.trchemicalbook.com Similarly, the 4-tert-butylphenyl moiety is integral to the 1,2,4-triazole derivatives investigated for their antimicrobial properties. zsmu.edu.ua

The industrial production of 4-tert-butylbenzoic acid is achieved through the oxidation of 4-tert-butyltoluene. wikipedia.orgresearchgate.net Its applications are diverse, ranging from being a modifier for alkyd resins to a corrosion inhibitor. chemicalbook.comvinatiorganics.com In the pharmaceutical and cosmetic industries, it is also used to manufacture other important chemicals, such as the UVA blocker avobenzone. vinatiorganics.com This broad utility in various chemical syntheses establishes 4-tert-butylbenzoic acid and its derivatives as versatile and valuable building blocks in the creation of new and complex molecules for a wide array of applications.

Stereochemical Considerations in Drug Design and Synthesis

The introduction of stereocenters into molecules derived from this compound can have profound effects on their biological activity, potency, and safety profiles. The spatial arrangement of atoms in a chiral drug molecule can dictate its interaction with biological targets, which are themselves chiral entities such as enzymes and receptors.

The synthesis of optically pure enantiomers is a key consideration in the development of drug candidates. For instance, in the case of related compounds like 4-[1-(4-tert-butylphenyl)-2-oxopyrrolidine-4-yl]methyloxybenzoic acid, the enantiomers showed equipotent activity in in vitro assays. However, a significant difference in in vivo activity was observed, with the (S)-(+)-enantiomer demonstrating superior efficacy in lowering plasma triglycerides and phospholipids (B1166683). nih.gov This divergence in activity was attributed to differences in their pharmacokinetic profiles. nih.gov This highlights the importance of evaluating individual stereoisomers to identify the eutomer, which is the enantiomer with the desired pharmacological activity.

The stereoselective synthesis of derivatives is, therefore, a crucial aspect of drug development. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of reactions involving the this compound scaffold. For example, chiral imines derived from tert-butanesulfinamide have been successfully used in the stereoselective synthesis of amino carbonyl compounds. mdpi.com Such methodologies allow for the preparation of specific stereoisomers, enabling a detailed investigation of their structure-activity relationships (SAR).

The absolute configuration of a chiral drug molecule is often determined using techniques like X-ray crystallography of the compound or a suitable derivative. nih.gov This information is vital for understanding the molecular basis of its interaction with its biological target.

Pharmacokinetic and Pharmacodynamic Modeling of Derivatives

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are indispensable tools in modern drug discovery, providing a quantitative understanding of how a drug is absorbed, distributed, metabolized, and excreted (ADME), and how it elicits its pharmacological effect. For derivatives of this compound, these models are crucial for predicting their behavior in biological systems and for optimizing their therapeutic potential.

Pharmacokinetic (PK) Modeling: The pharmacokinetic profile of a drug determines its concentration-time profile in the body. For derivatives of this compound, the lipophilic tert-butyl group can significantly influence properties like absorption and plasma protein binding. As observed with the enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, stereochemistry can also play a critical role in the pharmacokinetic behavior of a drug. nih.gov Differences in metabolism or transport of individual enantiomers can lead to different plasma concentrations and, consequently, different in vivo efficacy. nih.gov

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools are often employed in the early stages of drug discovery to assess the potential of new chemical entities. These computational models can help to identify derivatives with favorable pharmacokinetic properties before committing to expensive and time-consuming in vivo studies. mdpi.com

Pharmacodynamic (PD) Modeling: Pharmacodynamic modeling relates the concentration of a drug at its site of action to the observed pharmacological effect. For derivatives of this compound, this involves understanding how modifications to the core structure affect its binding affinity to the target and the subsequent biological response.

Molecular docking and other computational modeling techniques can provide insights into the binding modes of these derivatives with their biological targets. mdpi.com By visualizing the interactions between the ligand and the active site of a protein, researchers can rationalize the observed structure-activity relationships and design new derivatives with improved potency and selectivity. For example, molecular orbital distributions, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), can indicate sites prone to intermolecular interactions, guiding the design of more effective ligands. mdpi.com

The integration of PK and PD modeling (PK/PD modeling) allows for a comprehensive understanding of the dose-concentration-response relationship. This integrated approach is essential for optimizing dosing regimens and predicting the therapeutic index of drug candidates derived from the this compound scaffold.

Below is a table summarizing key data related to the concepts discussed:

| Compound/Concept | Key Finding/Application | Reference |

| (S)-(+)-4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine- 4-yl]methyloxybenzoic acid | Superior in vivo activity in lowering plasma triglycerides and phospholipids compared to its enantiomer. | nih.gov |

| Stereochemistry in drug design | Differences in in vivo activity between enantiomers can be explained by their pharmacokinetics. | nih.gov |

| Stereoselective Synthesis | Use of chiral auxiliaries like tert-butanesulfinamide to produce optically pure compounds. | mdpi.com |

| In silico ADMET prediction | Computational tools to evaluate the pharmacokinetic properties of new drug candidates early in development. | mdpi.com |

| Molecular Modeling | Use of techniques like molecular docking and HOMO/LUMO analysis to understand drug-target interactions and guide drug design. | mdpi.com |

Applications in Organic Synthesis and Materials Science

Intermediate in the Synthesis of Diverse Organic Compounds

As a substituted anthranilic acid, 2-amino-4-tert-butylbenzoic acid serves as a key precursor in the synthesis of a variety of organic compounds, particularly heterocyclic structures. The presence of the amino and carboxylic acid groups on adjacent carbons of the benzene (B151609) ring allows for cyclization reactions to form fused ring systems. The tert-butyl group, while sterically bulky, enhances the solubility of the compound and its derivatives in organic solvents.

The "tert-amino effect" is a principle in heterocyclic chemistry where ortho-substituted N,N-dialkylanilines undergo cyclization. nih.gov While this compound is a primary amine, the general principle of using ortho-amino-substituted benzoic acids as precursors for heterocycles is well-established. For instance, reactions involving 2-dialkylaminobenzaldehydes with various reagents lead to the formation of spiro-fused quinolines in good yields. nih.gov This highlights the potential of ortho-amino aromatic compounds in constructing complex molecular architectures.

Role in Polymer Production and Modification

In polymer science, benzoic acid derivatives are often used to control polymerization processes and modify the properties of resulting polymers. For example, 4-tert-Butylbenzoic acid (pTBA) is used as a stabilizer for alkyd resins and as a regulator in polymerization. vinatiorganics.comnih.gov Similarly, 4-tert-butylphenol (B1678320) acts as a chain stopper or "endcapper" to control the molecular weight of polymers like polycarbonates and epoxy resins by limiting chain growth. wikipedia.org

While direct research on the polymerization of this compound is not extensively documented, amino acids are fundamental building blocks for polymers. researchgate.net The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, allows it to act as a monomer in the synthesis of polyamides. The bulky tert-butyl group would be expected to influence the polymer's properties by creating steric hindrance, potentially affecting chain packing, solubility, and thermal characteristics.

Contribution to Liquid Crystal Materials and Optoelectronics

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, finding widespread use in display technologies and optoelectronic devices. nih.govtcichemicals.com The performance of these materials is highly dependent on the molecular structure of their constituent compounds. Benzoic acid derivatives are a common component in the molecular design of liquid crystals.

Although specific studies detailing the use of this compound in liquid crystal formulations are limited, the parent compound, 4-tert-butylbenzoic acid, is known for its applications in this area. vinatiorganics.com The incorporation of 2D materials, such as graphene oxide, into liquid crystal hosts is an active area of research for developing new optoelectronic devices with enhanced properties like low power consumption. bldpharm.com The structural characteristics of this compound—a rigid aromatic core, a flexible alkyl group, and hydrogen-bonding moieties—are features commonly found in liquid crystalline molecules. The amino group, in particular, could be used to tune the intermolecular interactions and self-assembly behavior critical for forming liquid crystal phases.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of solid-state structures with desired properties. This compound is an excellent candidate for these studies due to its combination of hydrogen-bonding groups (amine and carboxylic acid) and a sterically influential tert-butyl group.

Formation of Layered Molecular Arrays via Hydrogen Bonding with Diamines

Research on the closely related compound, 4-tert-butylbenzoic acid, has demonstrated its ability to self-assemble with aliphatic diamines to form new layered molecular arrays. rsc.org In these structures, extensive networks of hydrogen bonds create two-dimensional "ionic" layers that are sandwiched between "less polar" layers containing the aromatic rings. rsc.org The carboxylic acid protons transfer to the amine groups of the diamine, creating diammonium cations and carboxylate anions that are held together by strong, charge-assisted hydrogen bonds. rsc.org

Aminobenzoic acids, in general, are well-suited for creating hydrogen-bonded arrays because their functional groups can form predictable patterns. psu.edu In studies with para-aminobenzoic acid (PABA), it forms organic salts with various cyclic amines through proton transfer from the carboxylic group to an amine, with the resulting ions associating via charge-assisted hydrogen bonds. psu.edursc.orgmdpi.com The presence of the amino group in this compound, in addition to the carboxylic acid, provides another site for hydrogen bonding, enabling the formation of even more complex and robust supramolecular architectures.

Host-Guest Complexation and Non-Covalent Interactions

Host-guest chemistry involves the formation of complexes where one molecule (the host) encloses another (the guest). This binding is driven by non-covalent interactions. Studies have shown that 4-tert-butylbenzoic acid can form 1:2 host-guest complexes with molecules like propane-1,2-diamine and propane-1,3-diamine in solution. rsc.org

The assembly of these multi-component complexes relies on a combination of forces, including hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov The combination of different non-covalent interactions, such as hydrogen and halogen bonds, can be used to construct extended molecular networks with predictable connectivity. nih.gov The functional groups on this compound—the carboxylic acid, the amino group, and the aromatic ring—all provide potential sites for engaging in the diverse non-covalent interactions necessary for forming stable host-guest systems.

Exploration of Steric Effects in Supramolecular Structures

The tert-butyl group is a common motif used to introduce steric congestion in molecules. mdpi.com Its bulkiness can significantly influence reaction rates, regioselectivity, and the final three-dimensional structure of molecular assemblies. numberanalytics.com For example, the presence of a bulky tert-butyl group can hinder the approach of a reagent to a nearby functional group or direct substitution to less hindered positions on an aromatic ring.

In the context of crystal engineering, steric effects play a crucial role in dictating how molecules pack in the solid state. The bulky nature of the tert-butyl group can prevent certain arrangements, thereby favoring others. numberanalytics.com In the formation of cocrystals, steric influences can determine which hydrogen-bonding sites are utilized. This control over molecular arrangement is fundamental to designing materials with specific properties. The interplay between the hydrogen-bonding capabilities of the amino and carboxyl groups and the steric demands of the tert-butyl group in this compound makes it a fascinating subject for studying the principles of supramolecular self-assembly.

Emerging Research Frontiers and Future Directions

Green Chemistry Approaches for 2-Amino-4-tert-butylbenzoic Acid Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for the synthesis of chemical compounds. For substituted anthranilic acids like this compound, green chemistry principles are being actively applied to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.